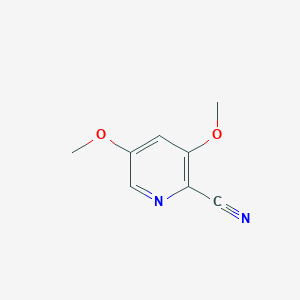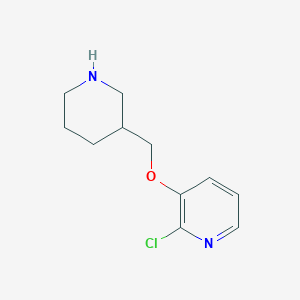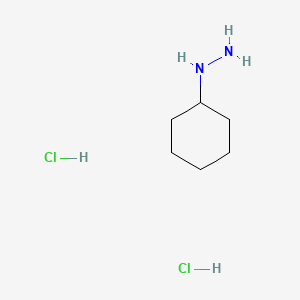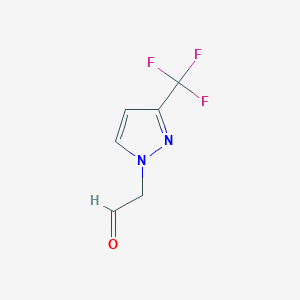
2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid
Descripción general
Descripción
“2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid” is a complex organic compound. It is an enantiomer of a 3-chloro-D-alanine and has a role as an EC 2.3.1.50 (serine C-palmitoyltransferase) inhibitor .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-Amino-3-(4-methoxyphenyl)propionic acid, is given by the SMILES stringCOc1ccc(cc1)C(N)CC(O)=O . This provides a basis for understanding the structure of “this compound”, but the specific structure is not available in the sources. Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-Amino-3-(4-methoxyphenyl)propionic acid, include a melting point of 230 °C (dec.) (lit.) . The specific physical and chemical properties of “this compound” are not provided in the sources.Aplicaciones Científicas De Investigación
Modification of Polymeric Materials
One application involves the modification of polymeric materials, such as poly vinyl alcohol/acrylic acid hydrogels, through a condensation reaction with amines, including aromatic amines similar in structure to 2-Amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid. These modifications aim to enhance the physical properties and biological activities of the polymers for medical applications. The modified polymers exhibit increased thermal stability and show promising antibacterial and antifungal activities, indicating their potential in medical applications (Aly & El-Mohdy, 2015).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed excellent antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Puthran et al., 2019).
Fluorinated Compounds for Anticancer Research
The incorporation of fluorine atoms in pharmaceutical compounds is a common strategy to enhance their biological activity. Research on fluorine-containing compounds, such as those derived from this compound, has shown potential in the synthesis of biologically active molecules with promising anticancer activities. These studies underscore the importance of fluorinated derivatives in medicinal chemistry and drug development (Holla, Bhat, & Shetty, 2003).
Chemical Synthesis and Drug Development
The compound and its derivatives serve as key intermediates in the synthesis of a wide range of chemical entities. For example, they have been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity. This application emphasizes the role of such compounds in the development of new therapeutic agents (Xiong et al., 2009).
Propiedades
IUPAC Name |
2-amino-3-(3-chloro-5-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POETWVKOXXZPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)
![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)

![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)






![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
